Benzaldehyde, 4-hydroxy-3-methoxy-, ((4-hydroxy-3-methoxyphenyl)methylene)hydrazone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

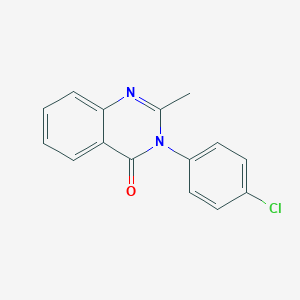

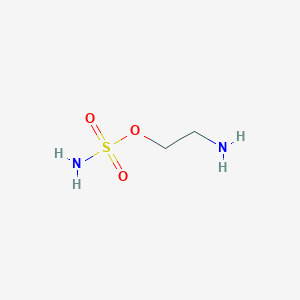

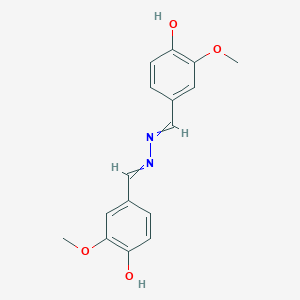

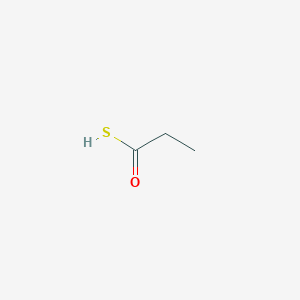

Benzaldehyde, 4-hydroxy-3-methoxy-, ((4-hydroxy-3-methoxyphenyl)methylene)hydrazone is a useful research compound. Its molecular formula is C16H16N2O4 and its molecular weight is 300.31 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Chemistry Applications

- An alternative synthesis method involving 3-hydroxy-4-methoxy-benzaldehyde demonstrated its utility in producing complex molecules, highlighting its role in synthetic organic chemistry (Banerjee, Poon, & Bedoya, 2013).

- The preparation of o-hydroxy Schiff bases from 2-hydroxy-4-methoxy benzaldehyde was reported, showcasing the compound's role in forming structures with intramolecular hydrogen bonding, valuable in material science and pharmaceutical chemistry (Kala et al., 2016).

Antimicrobial Activity

- A series of aromatic hydrazides and aroyl hydrazones derived from 4-hydroxy-3-methoxy-benzaldehyde exhibited antimicrobial activity against several bacterial strains, suggesting potential for developing new antimicrobial agents (Wang, Guo, Wang, & Zheng, 2014).

Metal Complexes and Catalysis

- Iron(III) and nickel(II) template complexes derived from benzophenone thiosemicarbazones and 2-hydroxy-4-methoxy-benzaldehydes were synthesized, showing potential in catalysis and materials science due to their structural and electronic properties (Kurt et al., 2009).

Hydrogen Bonding Studies

- The compound's utility in studying hydrogen bonding was demonstrated through the synthesis of Schiff bases, highlighting its importance in understanding molecular interactions and designing functional materials (Kala et al., 2016).

Safety and Hazards

Mechanism of Action

Target of Action

Vanillin azine, also known as Benzaldehyde, 4-hydroxy-3-methoxy-, ((4-hydroxy-3-methoxyphenyl)methylene)hydrazone, is a derivative of vanillin . The primary targets of vanillin are reportedly various enzymes involved in the biosynthesis of vanillin . These enzymes play a crucial role in the conversion of precursor molecules into vanillin .

Mode of Action

Vanillin, the parent compound, is known to interact with its targets, primarily enzymes, to bring about changes in the biochemical pathways

Biochemical Pathways

Vanillin is a specialized metabolite and the main ingredient of vanilla extract . It’s synthesized in plants via a series of enzymatic reactions . The biosynthetic pathway involves the conversion of ferulic acid to vanillin via CoA-dependent β-oxidative cleavage-mediated pathway

Pharmacokinetics

Studies on vanillin have shown that it enhances the passive transport rate and absorption of drugs with moderate oral bioavailability . This suggests that vanillin azine might also influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of other compounds, thereby affecting their bioavailability.

Result of Action

Vanillin has been reported to exhibit various bioactive properties such as neuroprotection, anticarcinogenic, and antioxidant effects

Action Environment

The action environment can significantly influence the efficacy and stability of a compound. For instance, sunlight has been shown to drive the production of vanillin from biomass in an aqueous environment

Biochemical Analysis

Biochemical Properties

Vanillin azine is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules . For instance, it has been found to influence the synthesis of vanillin, a popular flavoring agent, by interacting with the enzyme vanillin synthase . The nature of these interactions is complex and involves multiple steps in the enzymatic process .

Cellular Effects

Vanillin azine has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to enhance the passive transport rate and absorption of certain drugs, indicating its potential role in drug delivery and pharmacokinetics .

Molecular Mechanism

The molecular mechanism of Vanillin azine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to disorder the structure of the lipid bilayer, reducing the energy barrier of drugs across the center of the membrane .

Temporal Effects in Laboratory Settings

The effects of Vanillin azine change over time in laboratory settings . It has been observed that Vanillin azine can significantly increase the absorption of drugs with moderate oral bioavailability in vitro by loosening the membrane .

Dosage Effects in Animal Models

The effects of Vanillin azine vary with different dosages in animal models . Lower doses of Vanillin azine have been found to lead to improvements in behavioral and neurochemical deficits induced by certain conditions, while high doses can cause an exaggeration in these deficits .

Metabolic Pathways

Vanillin azine is involved in several metabolic pathways . It interacts with enzymes such as vanillin synthase, playing a crucial role in the biosynthesis of vanillin .

Transport and Distribution

Vanillin azine is transported and distributed within cells and tissues . It has been found to increase the cumulative amount of passively transported drugs in vitro, indicating its role in drug transport and distribution .

Subcellular Localization

The subcellular localization of Vanillin azine and its effects on activity or function have been studied . The key enzyme of vanillin biosynthesis, VpVAN, which interacts with Vanillin azine, was found to be localized in chloroplasts distributed within certain parts of the Vanilla planifolia .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Benzaldehyde, 4-hydroxy-3-methoxy-, ((4-hydroxy-3-methoxyphenyl)methylene)hydrazone involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and hydrazine hydrate in the presence of a catalyst.", "Starting Materials": [ "4-hydroxy-3-methoxybenzaldehyde", "hydrazine hydrate", "catalyst" ], "Reaction": [ "Step 1: Mix 4-hydroxy-3-methoxybenzaldehyde and hydrazine hydrate in a 1:1 ratio in a round-bottom flask.", "Step 2: Add the catalyst to the mixture and heat the reaction mixture to reflux.", "Step 3: Stir the reaction mixture for several hours until a yellow precipitate is formed.", "Step 4: Cool the reaction mixture and filter the precipitate.", "Step 5: Wash the precipitate with cold water and dry it under vacuum.", "Step 6: Recrystallize the product from ethanol to obtain pure Benzaldehyde, 4-hydroxy-3-methoxy-, ((4-hydroxy-3-methoxyphenyl)methylene)hydrazone." ] } | |

| 1696-60-2 | |

Molecular Formula |

C16H16N2O4 |

Molecular Weight |

300.31 g/mol |

IUPAC Name |

4-[(Z)-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidenehydrazinylidene]methyl]-2-methoxyphenol |

InChI |

InChI=1S/C16H16N2O4/c1-21-15-7-11(3-5-13(15)19)9-17-18-10-12-4-6-14(20)16(8-12)22-2/h3-10,19-20H,1-2H3/b17-9-,18-10- |

InChI Key |

GGQDJSIYHIRXDW-XFQWXJFMSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=N\N=C/C2=CC(=C(C=C2)O)OC)O |

SMILES |

COC1=C(C=CC(=C1)C=NN=CC2=CC(=C(C=C2)O)OC)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NN=CC2=CC(=C(C=C2)O)OC)O |

Pictograms |

Irritant |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-fluorophenyl)-phenylmethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B154418.png)

![3-Amino-4-[[1-[[1-[[1-[[3-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B154419.png)